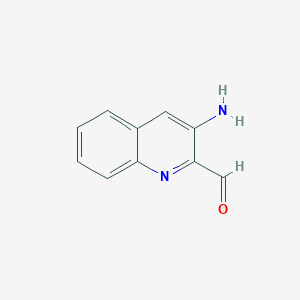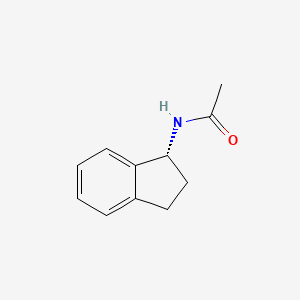
1-(7-fluoro-1H-indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-fluoro-1H-indol-2-yl)ethanone is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .
Preparation Methods
The synthesis of 1-(7-fluoro-1H-indol-2-yl)ethanone can be achieved through several methods. One common synthetic route involves the Fischer indolization reaction, where enol derivatives are exposed to acidic conditions, such as 2N HCl under reflux in toluene . Industrial production methods often involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
1-(7-fluoro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. .
Major products formed from these reactions include various substituted indoles and their derivatives, which can have significant biological activities.
Scientific Research Applications
1-(7-fluoro-1H-indol-2-yl)ethanone has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their roles in cell biology and as potential therapeutic agents.
Medicine: This compound and its derivatives have shown promise in treating cancer, microbial infections, and other disorders
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-fluoro-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing biological processes such as cell signaling, gene expression, and enzyme activity .
Comparison with Similar Compounds
1-(7-fluoro-1H-indol-2-yl)ethanone can be compared with other indole derivatives like:
- 1-(1H-Indol-2-yl)ethanone
- 1-(1,3-dimethyl-1H-indol-2-yl)ethanone
- 1-(1H-pyrrol-2-yl)ethanone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of the fluorine atom in this compound makes it unique, potentially enhancing its biological activity and stability .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-(7-fluoro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8FNO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3 |
InChI Key |
HYPSCSNQQWADEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


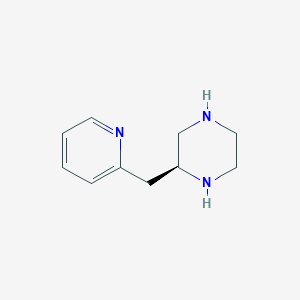
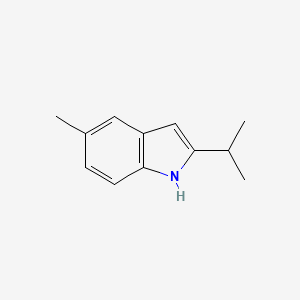


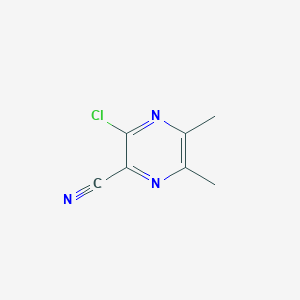
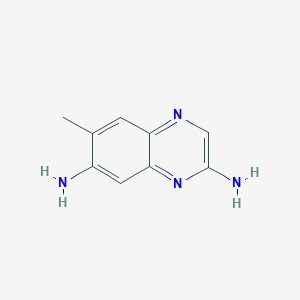
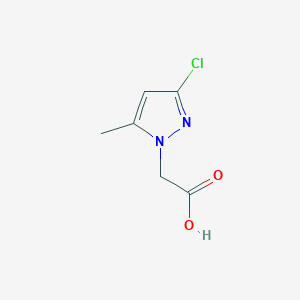

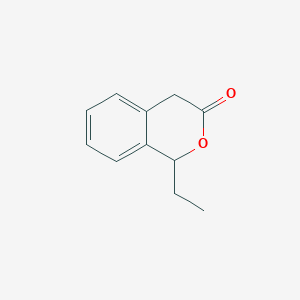

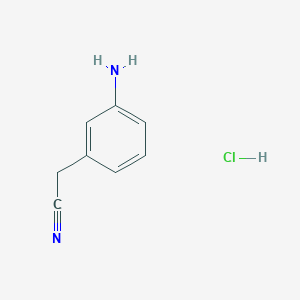
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
